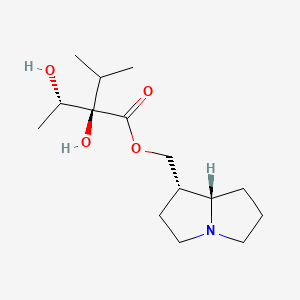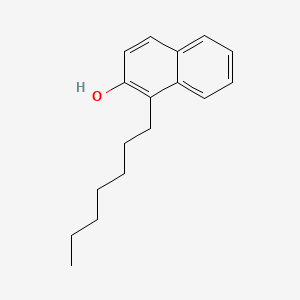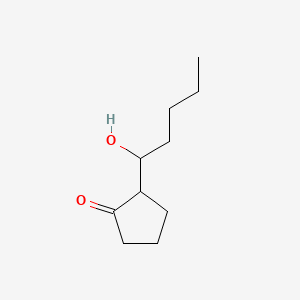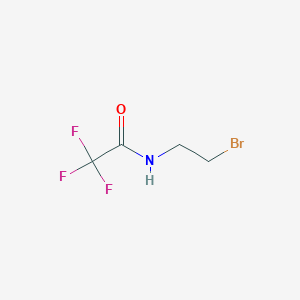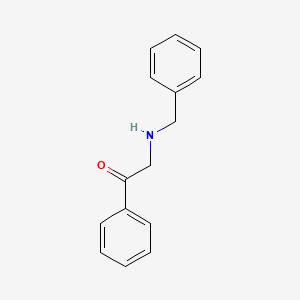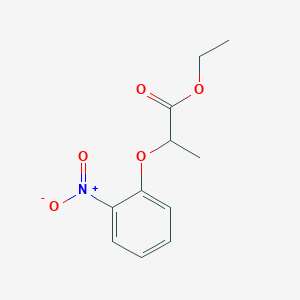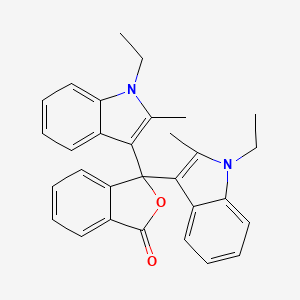
6-Morpholin-4-Yl-9h-Purine
Vue d'ensemble
Description
6-MORPHOLIN-4-YL-9H-PURINE est un composé organique appartenant à la classe des 6-alkylaminopurines. Il s'agit d'un dérivé de la purine qui a suscité un intérêt considérable en chimie médicinale en raison de ses applications thérapeutiques potentielles . Le composé a une formule moléculaire de C₉H₁₁N₅O et un poids moléculaire de 205,22 g/mol .
Applications De Recherche Scientifique
6-MORPHOLIN-4-YL-9H-PURINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Morpholine derivatives have been associated with antimicrobial and antiurease activities
Mode of Action
Morpholine derivatives have been found to exhibit antimicrobial and antiurease activities . The compound may interact with its targets, leading to changes that inhibit the growth of microbes or the activity of urease. More research is needed to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Given the reported antimicrobial and antiurease activities of morpholine derivatives , it can be inferred that the compound may affect pathways related to microbial growth and urease activity
Result of Action
Based on the reported antimicrobial and antiurease activities of morpholine derivatives , it can be inferred that the compound may inhibit microbial growth and urease activity at the molecular and cellular levels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-MORPHOLIN-4-YL-9H-PURINE implique généralement la réaction de la 2-chloro-6-(morpholin-4-yl)-9H-purine avec divers réactifs. Une méthode courante implique l'utilisation du N,N-diméthyl-2-(1-méthyl-1H-pyrazol-4-yl)-6-(morpholin-4-yl)-9H-purine-8-carboxamide comme intermédiaire . Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs tels que le palladium sur carbone (Pd/C).
Méthodes de production industrielle
Les méthodes de production industrielle de la this compound ne sont pas bien documentées dans le domaine public. La synthèse à grande échelle impliquerait probablement l'optimisation des méthodes de laboratoire mentionnées ci-dessus, en mettant l'accent sur le rendement, la pureté et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
La 6-MORPHOLIN-4-YL-9H-PURINE subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène (H₂O₂).
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH₄).
Substitution : Les réactions de substitution nucléophile sont courantes, où l'atome de chlore du composé précurseur est remplacé par un groupe morpholine.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène (H₂O₂) en milieu aqueux.
Réduction : Borohydrure de sodium (NaBH₄) dans le méthanol.
Substitution : Palladium sur carbone (Pd/C) comme catalyseur dans le diméthylsulfoxyde (DMSO).
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, en fonction des réactifs et des conditions spécifiques utilisés.
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses interactions avec diverses cibles biologiques.
Médecine : Enquêté pour son potentiel en tant qu'agent antiviral, anticancéreux et anti-inflammatoire.
Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques, telles que la sérine/thréonine-protéine kinase Chk1 . Cette interaction peut conduire à l'inhibition de certaines voies cellulaires, ce qui entraîne ses effets thérapeutiques. La capacité du composé à moduler ces voies en fait un candidat prometteur pour le développement de médicaments.
Comparaison Avec Des Composés Similaires
Composés similaires
6-ALKYLAMINOPURINES : Composés qui contiennent un groupe alkylamine attaché en position 6 d'une purine.
DÉRIVÉS DE LA MORPHOLINE : Composés contenant un cycle morpholine, similaire à la 6-MORPHOLIN-4-YL-9H-PURINE.
Unicité
La this compound est unique en raison de sa combinaison spécifique d'un cycle purine et d'un groupe morpholine. Cette structure confère des activités biologiques distinctes, ce qui en fait un composé précieux en chimie médicinale .
Propriétés
IUPAC Name |
4-(7H-purin-6-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-3-15-4-2-14(1)9-7-8(11-5-10-7)12-6-13-9/h5-6H,1-4H2,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOMXKNIFWDDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182656 | |
| Record name | 6-Morpholinopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2846-96-0 | |
| Record name | 6-(4-Morpholinyl)-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2846-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Morpholinopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002846960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2846-96-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Morpholinopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-morpholinopurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1H-Purin-6-yl)morpholine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VN5RQ48X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-(1-methylethenyl)phenyl]-](/img/structure/B1606157.png)

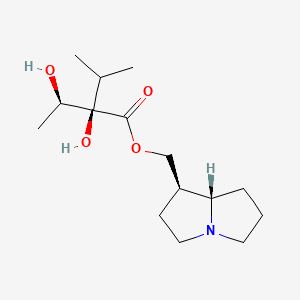
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1606161.png)

